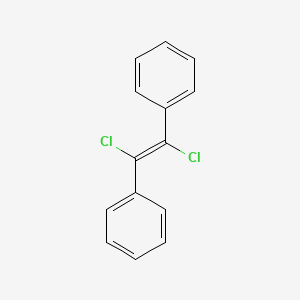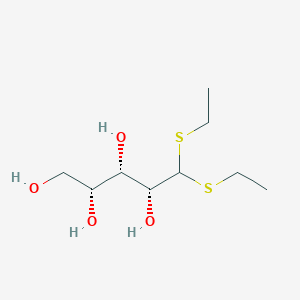
ZincDibenzylDithiocarbamate(Zbdc)(Ztc)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc Dibenzyl Dithiocarbamate is a chemical compound with the molecular formula C30H32N2S4Zn. It is a white to off-white powder that is moderately soluble in organic solvents like benzene and ethylene dichloride but insoluble in water . This compound is primarily used as an accelerator in the vulcanization of rubber and as an analytical tool in the detection of copper in plant and biological tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Zinc Dibenzyl Dithiocarbamate typically involves the reaction of dibenzylamine with carbon disulfide in the presence of a zinc salt. The process can be summarized as follows:
Formation of Zinc Salt Complex: Zinc salts are added in an aqueous solution to dibenzylamine, forming a zinc salt complex of the amine.
Reaction with Carbon Disulfide: Carbon disulfide is introduced into the aqueous suspension of the zinc salt complex, followed by the addition of sodium hydroxide solution with stirring.
Industrial Production Methods: Industrial production of Zinc Dibenzyl Dithiocarbamate follows similar synthetic routes but on a larger scale, ensuring high purity and homogeneous particle size distribution .
Types of Reactions:
Oxidation: Zinc Dibenzyl Dithiocarbamate can undergo oxidation reactions, forming disulfides and other oxidized products.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted dithiocarbamates
Scientific Research Applications
Zinc Dibenzyl Dithiocarbamate has a wide range of applications in scientific research:
Biology: Employed as an analytical tool for detecting copper in plant and biological tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Zinc Dibenzyl Dithiocarbamate primarily involves its role as a catalyst. It accelerates chemical reactions by forming stable complexes with reactants, thereby lowering the activation energy required for the reaction to proceed. In the case of rubber vulcanization, it facilitates the formation of cross-links between polymer chains, resulting in enhanced mechanical properties .
Comparison with Similar Compounds
Zinc Dimethyldithiocarbamate (Ziram): Used as a fungicide and in rubber vulcanization.
Zinc Diethyldithiocarbamate: Employed as a catalyst in polymerization reactions and in the synthesis of polyurethanes.
Comparison:
Zinc Dibenzyl Dithiocarbamate vs. Zinc Dimethyldithiocarbamate: While both compounds are used in rubber vulcanization, Zinc Dibenzyl Dithiocarbamate is more commonly used as an analytical tool in biological applications.
Zinc Dibenzyl Dithiocarbamate vs. Zinc Diethyldithiocarbamate: Zinc Dibenzyl Dithiocarbamate shows exceptional catalytic performance in polymerization reactions, forming high molecular weight polyurethanes with low cytotoxicity.
Zinc Dibenzyl Dithiocarbamate stands out due to its versatility in both industrial and scientific applications, making it a valuable compound in various fields.
Properties
CAS No. |
14727-36-4 |
|---|---|
Molecular Formula |
C21H21AlO9S3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal](/img/structure/B1172457.png)
